Butyl 2-chloro-2-fluoroacetate

Overview

Description

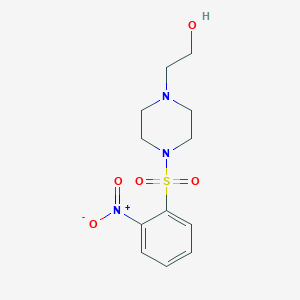

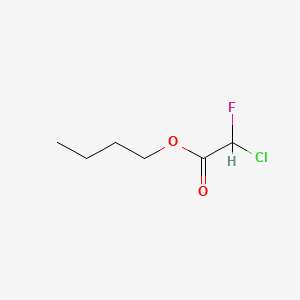

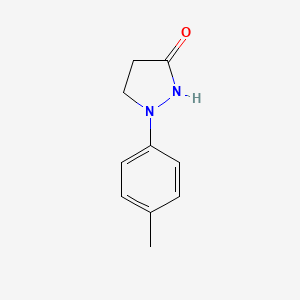

Butyl 2-chloro-2-fluoroacetate is a chemical compound with the formula C6H10ClFO2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.59400 . It has a density of 1.124 g/cm3 . The boiling point of this compound is 165-166ºC .

Scientific Research Applications

Coumarin Synthesis

The use of ionic liquids, such as butyl-3-methylimidazolium chloroaluminate, as catalysts in the Pechmann condensation of phenols with ethyl acetoacetate has been explored for the efficient synthesis of coumarin derivatives. This approach significantly reduces reaction times even at ambient conditions, demonstrating a novel application of ionic liquids in facilitating organic syntheses (Potdar, Mohile, & Salunkhe, 2001).

Enzymatic Hydrolysis Studies

Research on halogen-substituted acetylcholines, including fluorinated variants, has provided insights into their interactions with acetylcholinesterase, highlighting the influence of halogenation on enzyme-substrate affinity and hydrolysis rates. This work underscores the importance of understanding steric and electronic effects in biochemical systems (Chiou & Sastry, 1968).

Ionic Liquid Stability and Decomposition

Investigations into the stability of ionic liquids have revealed that certain compounds, such as 1-butyl-3-methylimidazolium fluoride hydrate, can decompose during purification processes. This finding emphasizes the need for careful handling and consideration of potential hazards associated with ionic liquids, challenging the perception of these substances as universally "green" solvents (Swatloski, Holbrey, & Rogers, 2003).

Heck Reaction Enhancements

The Heck reaction, a critical process in organic chemistry for forming carbon-carbon bonds, has been facilitated using 3-fluoro-3-buten-2-one, derived from fluoro and chloro precursors. This research demonstrates an efficient pathway to Z-3-fluorobenzalacetones, showcasing the versatility of fluoroacetate derivatives in organic synthesis (Patrick, Agboka, & Gorrell, 2008).

Environmental and Toxicological Studies

The potential environmental and health impacts of fluoroacetate and related compounds have been a subject of significant research interest. Studies have explored the toxicological properties of fluoroacetate, particularly its inhibition of the tricarboxylic acid cycle via 'lethal synthesis' of fluorocitrate, highlighting the need for effective therapeutic interventions and the environmental persistence of such compounds (Goncharov, Jenkins, & Radilov, 2006).

Safety and Hazards

properties

IUPAC Name |

butyl 2-chloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGUVXPIYLHEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378461 | |

| Record name | butyl 2-chloro-2-fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368-34-3 | |

| Record name | butyl 2-chloro-2-fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)

![(2E)-2-[(2-nitrophenyl)methylidene]-3H-inden-1-one](/img/structure/B1621366.png)